N-(4-(Benzyloxy)-3-methoxybenzyl)-5-phenyl-N-(2-(pyridin-2-yl)ethyl)pentanamide
N-(4-(Benzyloxy)-3-methoxybenzyl)-5-phenyl-N-(2-(pyridin-2-yl)ethyl)pentanamide
MCP110 is an inhibitor of Ras.
Brand Name:
Vulcanchem
CAS No.:
521310-51-0
VCID:
VC0534668
InChI:
InChI=1S/C33H36N2O3/c1-37-32-24-29(19-20-31(32)38-26-28-15-6-3-7-16-28)25-35(23-21-30-17-10-11-22-34-30)33(36)18-9-8-14-27-12-4-2-5-13-27/h2-7,10-13,15-17,19-20,22,24H,8-9,14,18,21,23,25-26H2,1H3
SMILES:
COC1=C(C=CC(=C1)CN(CCC2=CC=CC=N2)C(=O)CCCCC3=CC=CC=C3)OCC4=CC=CC=C4
Molecular Formula:
C33H36N2O3
Molecular Weight:
508.6 g/mol
N-(4-(Benzyloxy)-3-methoxybenzyl)-5-phenyl-N-(2-(pyridin-2-yl)ethyl)pentanamide
CAS No.: 521310-51-0
Inhibitors
VCID: VC0534668
Molecular Formula: C33H36N2O3
Molecular Weight: 508.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 521310-51-0 |
---|---|
Product Name | N-(4-(Benzyloxy)-3-methoxybenzyl)-5-phenyl-N-(2-(pyridin-2-yl)ethyl)pentanamide |
Molecular Formula | C33H36N2O3 |
Molecular Weight | 508.6 g/mol |
IUPAC Name | N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-5-phenyl-N-(2-pyridin-2-ylethyl)pentanamide |
Standard InChI | InChI=1S/C33H36N2O3/c1-37-32-24-29(19-20-31(32)38-26-28-15-6-3-7-16-28)25-35(23-21-30-17-10-11-22-34-30)33(36)18-9-8-14-27-12-4-2-5-13-27/h2-7,10-13,15-17,19-20,22,24H,8-9,14,18,21,23,25-26H2,1H3 |
Standard InChIKey | JWLZIHLAMJDONF-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)CN(CCC2=CC=CC=N2)C(=O)CCCCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES | COC1=C(C=CC(=C1)CN(CCC2=CC=CC=N2)C(=O)CCCCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Appearance | Solid powder |
Description | MCP110 is an inhibitor of Ras. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | MCP110; MCP-110; MCP 110; |
Reference | 1: Khazak V, Eyrisch S, Kato J, Tamanoi F, Golemis EA. A two-hybrid approach to identify inhibitors of the RAS-RAF interaction. Enzymes. 2013;33 Pt A:213-48. doi: 10.1016/B978-0-12-416749-0.00010-5. Epub 2013 Aug 8. Review. PubMed PMID: 25033807. 2: González-Pérez V, Reiner DJ, Alan JK, Mitchell C, Edwards LJ, Khazak V, Der CJ, Cox AD. Genetic and functional characterization of putative Ras/Raf interaction inhibitors in C. elegans and mammalian cells. J Mol Signal. 2010 Feb 23;5:2. doi: 10.1186/1750-2187-5-2. PubMed PMID: 20178605; PubMed Central PMCID: PMC2848644. 3: Skobeleva N, Menon S, Weber L, Golemis EA, Khazak V. In vitro and in vivo synergy of MCP compounds with mitogen-activated protein kinase pathway- and microtubule-targeting inhibitors. Mol Cancer Ther. 2007 Mar;6(3):898-906. PubMed PMID: 17363484; PubMed Central PMCID: PMC2670615. 4: Kato-Stankiewicz J, Hakimi I, Zhi G, Zhang J, Serebriiskii I, Guo L, Edamatsu H, Koide H, Menon S, Eckl R, Sakamuri S, Lu Y, Chen QZ, Agarwal S, Baumbach WR, Golemis EA, Tamanoi F, Khazak V. Inhibitors of Ras/Raf-1 interaction identified by two-hybrid screening revert Ras-dependent transformation phenotypes in human cancer cells. Proc Natl Acad Sci U S A. 2002 Oct 29;99(22):14398-403. Epub 2002 Oct 21. PubMed PMID: 12391290; PubMed Central PMCID: PMC137895. |
PubChem Compound | 10229237 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume